1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylic acid
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Overview
Description
1-{4-phenyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been reported to inhibit pkb in an atp-competitive manner . This suggests that 1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid might interact with its targets in a similar way.
Biochemical Pathways
Pkb, a potential target of this compound, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Therefore, it is possible that this compound affects the PI3K-PKB signaling pathway and its downstream effects.
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Inhibitors of pkb, which this compound may target, have been reported to strongly inhibit the growth of human tumor xenografts in nude mice .
Preparation Methods
The synthesis of 1-{4-phenyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, organic solvents like ethanol, and bases such as sodium bicarbonate .
Chemical Reactions Analysis
1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylic acid can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target protein kinases and have shown potent anti-cancer activities.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have demonstrated efficacy in preclinical cancer models.
The uniqueness of this compound lies in its specific structural features that confer distinct binding properties and biological activities compared to other kinase inhibitors.
Properties
IUPAC Name |
1-(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-22(27)15-10-12-25(13-11-15)21-19-18(16-8-4-5-9-17(16)28-19)23-20(24-21)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSZEIKEMYRUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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